Cas no 2223044-16-2 (2-(Tert-butoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine)
2-(Tert-butoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine Chemical and Physical Properties
Names and Identifiers
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- 2-(TERT-BUTOXY)-5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRIMIDINE
- 2-tert-butoxy-pyrimidine-5-boronic acid pinacol ester
- MB11194
- 2-(Tert-butoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine
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- MDL: MFCD11878342
- Inchi: 1S/C14H23BN2O3/c1-12(2,3)18-11-16-8-10(9-17-11)15-19-13(4,5)14(6,7)20-15/h8-9H,1-7H3
- InChI Key: INRJVKNFXCGULH-UHFFFAOYSA-N
- SMILES: O1B(C2=CN=C(N=C2)OC(C)(C)C)OC(C)(C)C1(C)C
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 331
- Topological Polar Surface Area: 53.5
2-(Tert-butoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0055P-1g |
2-tert-butoxy-pyrimidine-5-boronic acid pinacol ester |
2223044-16-2 | 97% | 1g |
1509.52CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0055P-5g |
2-tert-butoxy-pyrimidine-5-boronic acid pinacol ester |
2223044-16-2 | 97% | 5g |
5919.34CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0055P-500mg |
2-tert-butoxy-pyrimidine-5-boronic acid pinacol ester |
2223044-16-2 | 97% | 500mg |
1178.78CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0055P-250mg |
2-tert-butoxy-pyrimidine-5-boronic acid pinacol ester |
2223044-16-2 | 97% | 250mg |
1009.17CNY | 2021-05-07 | |
| Matrix Scientific | 175256-1g |
2-(tert-Butoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |
2223044-16-2 | 1g |
$720.00 | 2023-09-06 | ||
| Matrix Scientific | 175256-5g |
2-(tert-Butoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |
2223044-16-2 | 5g |
$1710.00 | 2023-09-06 | ||
| TRC | T180055-250mg |
2-(tert-Butoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |
2223044-16-2 | 250mg |
$ 535.00 | 2022-06-03 | ||
| TRC | T180055-500mg |
2-(tert-Butoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |
2223044-16-2 | 500mg |
$ 885.00 | 2022-06-03 | ||
| eNovation Chemicals LLC | D968161-250mg |
2-tert-butoxy-pyrimidine-5-boronic acid pinacol ester |
2223044-16-2 | 95% | 250mg |
$340 | 2024-07-28 | |
| eNovation Chemicals LLC | D968161-500mg |
2-tert-butoxy-pyrimidine-5-boronic acid pinacol ester |
2223044-16-2 | 95% | 500mg |
$455 | 2024-07-28 |
2-(Tert-butoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine Suppliers
2-(Tert-butoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
Additional information on 2-(Tert-butoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine
Introduction to 2-(Tert-butoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine (CAS No. 2223044-16-2)
2-(Tert-butoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research due to its versatile applications. This compound, identified by the CAS number 2223044-16-2, is a key intermediate in the synthesis of various biologically active molecules. Its unique structural features, including a pyrimidine core and a boronic ester substituent, make it particularly valuable for cross-coupling reactions such as Suzuki-Miyaura couplings, which are widely employed in the construction of complex drug molecules.
The pyrimidine ring is a fundamental scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs due to its ability to interact with biological targets such as enzymes and receptors. The presence of a tert-butoxy group at the 2-position provides steric hindrance and stability to the molecule, while the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl moiety serves as an efficient boronic ester component for further functionalization. This combination of structural elements enhances the compound's utility in synthetic pathways.
In recent years, there has been a surge in research focused on developing novel pyrimidine derivatives with enhanced pharmacological properties. The compound CAS No. 2223044-16-2 has been explored in several studies for its potential applications in anticancer and antiviral therapies. For instance, researchers have utilized this intermediate to synthesize pyrimidine-based inhibitors that target specific kinases involved in tumor progression. The boronic ester functionality allows for facile introduction of diverse substituents, enabling the creation of libraries of compounds for high-throughput screening.
One notable application of 2-(Tert-butoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is in the development of nucleoside analogs. Pyrimidine nucleosides are critical components of DNA and RNA, and modifications to their structure can lead to compounds with therapeutic effects. The ability to introduce precise functional groups via cross-coupling reactions makes this compound an invaluable tool for medicinal chemists seeking to optimize drug candidates.
The synthesis of CAS No. 2223044-16-2 typically involves multi-step organic transformations starting from commercially available precursors. The tert-butoxy group is often introduced early in the synthesis to protect reactive sites and prevent unwanted side reactions. The boronic ester is typically formed via lithiation followed by reaction with triisopropyl borate (TIB). This synthetic route highlights the compound's role as a building block in complex molecule assembly.
Advances in synthetic methodologies have further expanded the utility of this compound. For example, recent studies have demonstrated the use of palladium-catalyzed cross-coupling reactions under mild conditions, improving yields and reducing purification times. These developments are particularly significant in industrial settings where efficiency and scalability are paramount.
The pharmaceutical industry has shown particular interest in pyrimidine derivatives due to their broad spectrum of biological activities. Compounds derived from CAS No. 2223044-16-2 have been investigated for their potential as antiviral agents, particularly against RNA viruses such as influenza and coronaviruses. The pyrimidine core mimics natural nucleobases, allowing it to interfere with viral replication processes.
In addition to its applications in drug development, this compound has found utility in materials science. Pyrimidine-based polymers and coatings exhibit interesting electronic properties due to the conjugated system provided by the pyrimidine ring. Researchers have explored these materials for use in organic electronics and photovoltaic devices.
The stability provided by the tert-butoxy group ensures that CAS No. 2223044-16-2 remains viable during storage and transport, making it a reliable reagent for both academic research and industrial applications. Furthermore,the boronic ester functionality allows for easy derivatization into other functional groups such as carboxylic acids or amides through subsequent reactions like hydrolysis or amide coupling.
Future research directions may focus on exploring new synthetic pathways that further streamline the preparation of this intermediate while maintaining high yields and purity standards. Additionally,investigators may seek to expand its applications into other therapeutic areas by designing novel derivatives with tailored biological activities.
In conclusion,CAS No 2223044 - 16 - 2 represents a significant advancement in pharmaceutical chemistry due to its versatility as an intermediate for synthesizing biologically active molecules。 Its unique structural features make it particularly well-suited for cross-coupling reactions,nucleoside analog synthesis,and development of novel therapeutics。 As research continues,this compound is expected to play an increasingly important role in both academic investigations and industrial drug discovery efforts。
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